alpha-Muurolene
CAS No.: 31983-22-9
Cat. No.: VC0106643
Molecular Formula: C₁₅H₂₄
Molecular Weight: 204.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31983-22-9 |
---|---|
Molecular Formula | C₁₅H₂₄ |
Molecular Weight | 204.35 |
Introduction
Chemical Structure and Classification
Alpha-muurolene (α-muurolene) is a sesquiterpenoid belonging to the cadinene family. Sesquiterpenoids are characterized by three consecutive isoprene units, while cadinenes specifically refer to bicyclic sesquiterpenoids . The chemical formula of α-muurolene is C₁₅H₂₄ with a molecular weight of 204.3511 g/mol .
Structurally, α-muurolene is formally known as (1S,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene . It can be classified as a sesquiterpene that is a 1,2,4a,5,6,8a-hexahydronaphthalene substituted at position 1 by an isopropyl group and at positions 4 and 7 by methyl groups (specifically the 1S,4aS,8aR-diastereoisomer) . This compound is both a sesquiterpene and a carbobicyclic compound .
Structural Identifiers
Alpha-muurolene's chemical identity can be precisely defined using various structural identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 10208-80-7 |
IUPAC Standard InChIKey | QMAYBMKBYCGXDH-ZNMIVQPWSA-N |
SMILES Notation | CC1=C[C@@H]2C@HC(=CC[C@H]2C(C)C)C |
InChI | InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m0/s1 |
The compound is also known by several other names including (-)-α-Muurolene, B1-Cadinene, and Muurolene .
Physical and Chemical Properties
Alpha-muurolene possesses distinctive physical and chemical properties that influence its behavior in various environments and applications. The following table summarizes the key physical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 204.3511 g/mol |
Density | 0.876 g/cm³ |
Boiling Point | 271.5°C at 760 mmHg |
Flash Point | 106.5°C |
LogP | 4.58110 |
Vapor Pressure | 0.011 mmHg at 25°C |
Index of Refraction | 1.484 |
These physical properties indicate that α-muurolene is a relatively high-boiling organic compound with low water solubility (as suggested by its high LogP value of 4.58110) . The compound has a relatively low vapor pressure, which explains its persistence in essential oils and plant extracts.
Spectroscopic Properties
Alpha-muurolene exhibits specific spectroscopic properties that aid in its identification. The predicted collision cross section (CCS) data for various adducts have been determined:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 205.19508 | 149.2 |
[M+Na]⁺ | 227.17702 | 162.1 |
[M+NH₄]⁺ | 222.22162 | 159.7 |
[M+K]⁺ | 243.15096 | 154.1 |
[M-H]⁻ | 203.18052 | 153.2 |
[M+Na-2H]⁻ | 225.16247 | 154.4 |
[M]⁺ | 204.18725 | 152.3 |
[M]⁻ | 204.18835 | 152.3 |
This spectroscopic data is valuable for analytical chemists seeking to identify and quantify α-muurolene in complex mixtures using mass spectrometry .
Natural Occurrence and Distribution
Alpha-muurolene is widely distributed in the plant kingdom, occurring in various essential oils and plant extracts. Research has documented its presence in multiple plant species across different families.
Plant Sources
The compound has been identified in several plant species, including:
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Phoebe bournei (Yang) wood essential oil (7.32% concentration)
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Cryptomeria japonica (Japanese cedar) wood, both air-dried and conventionally dried
The concentration of α-muurolene varies significantly depending on the plant species, plant part, extraction method, and environmental conditions. For instance, in Phoebe bournei wood essential oil, α-muurolene constitutes 7.32% of the total oil composition, while in Hyptis monticola essential oil, it accounts for 6.4% of the total composition .
Environmental Presence
Beyond plant materials, α-muurolene has been detected in environmental samples. In central Amazonia, mean concentrations of 1.50 nanograms per cubic meter (ng/m³) during the wet season and 1.45 ng/m³ during the dry season have been reported . This environmental presence suggests the compound's role in ecological interactions and potential contribution to atmospheric chemistry.
Interestingly, α-muurolene has also been detected in Moutai, a traditional Chinese liquor, along with other terpenes, contributing to its distinctive aromatic profile .
Biological and Pharmacological Properties
Alpha-muurolene and the plants containing it exhibit a range of biological activities that warrant scientific investigation. While some of these properties may be attributed to the synergistic effects of multiple compounds in plant extracts, α-muurolene's contribution to these activities deserves attention.
Antimicrobial Activity
Plants rich in α-muurolene have demonstrated notable antimicrobial properties:
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Antifungal activity: As a member of the cadinene family, α-muurolene may contribute to the antifungal properties observed in this class of compounds. Cadinenes have demonstrated potential as natural fungicides .
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Antibacterial activity: Hyptis monticola, which contains α-muurolene (6.4%), exhibits antibacterial and antifungal properties . Similarly, Phoebe bournei wood, containing 7.32% α-muurolene in its essential oil, has demonstrated antibacterial properties .
Other Biological Activities
Phoebe bournei wood, rich in α-muurolene, has shown promising antitumor and hypoglycemic properties in preliminary studies . These findings suggest potential applications for α-muurolene or α-muurolene-rich extracts in anticancer and antidiabetic research, though further studies are needed to establish direct causality.
Sensory Properties and Applications
Alpha-muurolene contributes to the sensory profiles of various essential oils and products. Understanding these properties is crucial for applications in perfumery, flavoring, and aromatherapy.
Aroma Profile
Alpha-muurolene is characterized by a woody aroma with distinct hints of pine and citrus . This olfactory profile aligns with its presence in woody plants like Japanese cedar (Cryptomeria japonica) and explains its contribution to the aromatic complexity of essential oils containing the compound.
Analytical Methods for Identification and Quantification
The identification and quantification of α-muurolene in complex mixtures like essential oils typically rely on chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for identifying and quantifying α-muurolene in essential oils and plant extracts. The compound's mass spectral data, retention indices, and comparison with authentic standards allow for reliable identification.
Spectroscopic Methods
Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to confirm the structure of isolated α-muurolene. The predicted collision cross section data provided in Section 2.1 can aid in its identification using advanced mass spectrometric techniques .
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